ethyl 5-methylpiperidine-3-carboxylate

Catalog No.
S8905192
CAS No.
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
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ethyl 5-methylpiperidine-3-carboxylate

Product Name

ethyl 5-methylpiperidine-3-carboxylate

IUPAC Name

ethyl 5-methylpiperidine-3-carboxylate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

WWAAFWNXIATGST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CNC1)C

Ethyl 5-methylpiperidine-3-carboxylate is an organic compound characterized by its unique structure, which includes a piperidine ring with an ethyl ester at the carboxylic acid position and a methyl group at the 5-position. Its molecular formula is C9H17NO2C_9H_{17}NO_2 with a molecular weight of approximately 171.24 g/mol. This compound is notable for its stereochemical properties, which significantly influence its biological activity and chemical reactivity. The physical properties include a density of 0.978 g/cm³, a boiling point of 221ºC, and a flash point of 87ºC .

, including:

  • Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
  • Oxidation: This compound can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Elimination Reactions: It has been observed that this compound can participate in gas-phase elimination reactions, following first-order kinetics under specific conditions .

The elimination kinetics of related compounds have been studied, revealing insights into their mechanisms and rate laws, which may also apply to ethyl 5-methylpiperidine-3-carboxylate.

Several synthesis methods for ethyl 5-methylpiperidine-3-carboxylate exist:

  • Alkylation of Piperidine Derivatives: This involves the alkylation of piperidine with appropriate alkyl halides followed by esterification.
  • Carboxylation Reactions: The introduction of carboxylic acid groups through carbon dioxide insertion into suitable precursors.
  • Esterification: Direct esterification of 5-methylpiperidine-3-carboxylic acid with ethanol under acidic conditions.

These methods allow for the production of this compound in varying yields and purities depending on the specific conditions employed.

Ethyl 5-methylpiperidine-3-carboxylate has several applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Research: It is valuable in studies related to receptor binding and neurotransmitter modulation.

Several compounds share structural similarities with ethyl 5-methylpiperidine-3-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
(R)-Ethyl 3-methylpiperidine-3-carboxylate297172-01-10.98
Ethyl piperidine-3-carboxylate5006-62-20.95
Methyl 1-methylpiperidine-3-carboxylate1690-72-80.95
Ethyl piperidine-3-carboxylate hydrochloride176523-95-80.95
(R)-Ethyl piperidine-3-carboxylate25137-01-30.95

Ethyl 5-methylpiperidine-3-carboxylate belongs to the class of piperidine carboxylic acid esters. Its systematic IUPAC name is ethyl (3S,5R)-5-methylpiperidine-3-carboxylate, reflecting the stereochemistry at positions 3 and 5 of the piperidine ring. The molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. Key identifiers include:

PropertyValueSource
Boiling PointNot reported
Density0.98 g/cm³
SolubilityEthanol, dichloromethane

The compound’s structure features a chair conformation piperidine ring, with the methyl group introducing steric effects that influence reactivity.

Historical Context in Heterocyclic Chemistry

Piperidine derivatives have been central to organic synthesis since the 19th century, with early applications in alkaloid isolation. Ethyl 5-methylpiperidine-3-carboxylate emerged in the late 20th century as a scaffold for drug candidates, leveraging the piperidine ring’s ability to mimic natural substrates in biological systems. Its ester group enhances solubility, enabling modular functionalization—a strategy pivotal in modern medicinal chemistry.

Significance in Medicinal Chemistry and Organic Synthesis

This compound’s bifunctional nature (amine and ester groups) allows dual reactivity in nucleophilic and electrophilic reactions. It is a precursor to GABAA receptor agonists and enoyl-ACP reductase inhibitors, showcasing broad therapeutic potential. Recent advances in asymmetric synthesis have improved access to enantiopure forms, critical for targeting chiral biological receptors.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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